Nitrile-Functionalized Scaffold vs. Parent Octahydroquinolizine
Octahydro-2H-quinolizin-1-ylacetonitrile (MW 178.27) carries a reactive acetonitrile substituent at the 1-position, which is absent in the parent octahydroquinolizine scaffold (MW 139.24, C₉H₁₇N). The nitrile group enables downstream transformations — reduction to a primary amine, hydrolysis to a carboxylic acid, or participation in [4+2] cycloadditions — that are chemically inaccessible to the unsubstituted parent scaffold [1]. The molecular weight difference of +39.03 g/mol corresponds to the CH₂CN side chain, providing a diagnostic mass shift for LC-MS tracking during multi-step syntheses .
| Evidence Dimension | Molecular weight and functional group availability for downstream chemistry |
|---|---|
| Target Compound Data | MW 178.27 g/mol; contains reactive nitrile group for reduction, hydrolysis, or cycloaddition |
| Comparator Or Baseline | Octahydroquinolizine (parent scaffold): MW 139.24 g/mol; no nitrile or equivalent reactive handle |
| Quantified Difference | ΔMW = +39.03 g/mol; presence vs. absence of nitrile functionality |
| Conditions | Structural comparison based on molecular formula; synthetic utility cited in quinolizidine alkaloid total synthesis literature |
Why This Matters
Procurement of the correct intermediate with the nitrile handle is mandatory for executing patent-described synthetic routes (e.g., WO2010144937A2); the parent scaffold cannot substitute.
- [1] ZFIN. ChEBI: quinolizidine. https://zfin.org/action/ontology/term-detail/CHEBI:46751 (accessed 2026). View Source
